

Application Notes and Protocols: NVP-ACC789 in Lung Cancer Xenograft Models

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Compound of Interest		
Compound Name:	NVP-ACC789	
Cat. No.:	B1666487	Get Quote

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Introduction

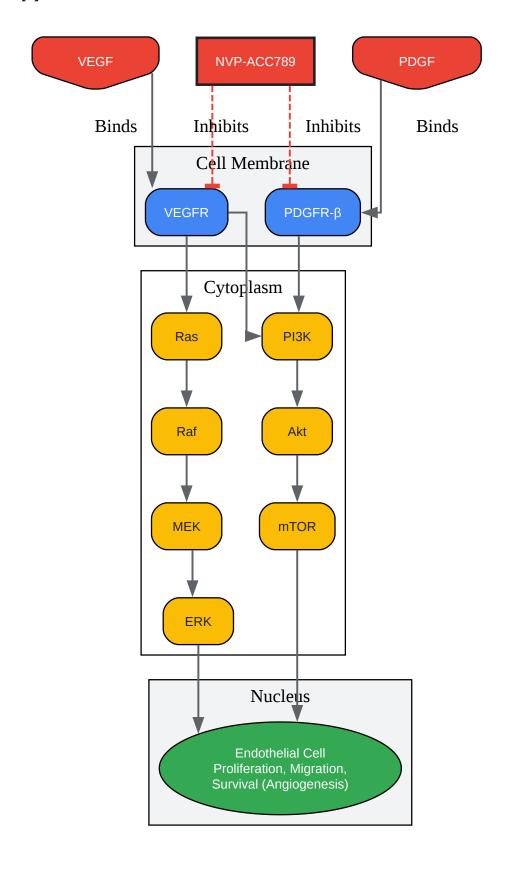
NVP-ACC789 is a potent and selective, orally bioavailable protein kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor-β (PDGFR-β), **NVP-ACC789** effectively disrupts the signaling pathways crucial for angiogenesis, tumor growth, and metastasis. These application notes provide a comprehensive guide for the utilization of **NVP-ACC789** in preclinical lung cancer xenograft models, offering detailed experimental protocols and representative data for efficacy studies. As specific preclinical data for **NVP-ACC789** in lung cancer models is not extensively published, this document leverages data from its close structural and functional analog, Vatalanib (PTK787/ZK 222584), to provide a robust framework for experimental design and expected outcomes.

Mechanism of Action: Targeting Angiogenesis

NVP-ACC789 and its analogs are competitive inhibitors at the ATP-binding site of VEGFR tyrosine kinases.[1] This inhibition blocks the autophosphorylation of the receptors upon binding of VEGF, thereby preventing the activation of downstream signaling pathways. The two primary cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are fundamental for endothelial cell proliferation, migration, and survival. By suppressing these signals, **NVP-ACC789** effectively inhibits the



formation of new blood vessels (angiogenesis) that are essential for tumor growth and dissemination.[1]





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VEGFR Signaling Inhibition by NVP-ACC789.

Data Presentation: Efficacy in Xenograft Models

The following tables summarize the in vitro inhibitory activity of **NVP-ACC789**'s analog, Vatalanib, and provide representative in vivo efficacy data in various xenograft models. This data can be used as a benchmark for designing studies with **NVP-ACC789**.

Table 1: In Vitro Inhibitory Activity of Vatalanib (PTK787/ZK 222584)

Target	IC50 (nM)
VEGFR-2 (KDR)	37

Data sourced from publicly available information.

Table 2: Representative In Vivo Efficacy of Vatalanib in Xenograft Models

Tumor Type	Cell Line	Mouse Strain	Treatment Regimen	Efficacy (% Tumor Growth Inhibition)
Colorectal Carcinoma	Ls174T, HT-29	Nude	25-100 mg/kg/day, oral gavage	Dose-dependent inhibition
Prostate Carcinoma	PC-3, DU145	Nude	25-100 mg/kg/day, oral gavage	Dose-dependent inhibition
Small-Cell Lung Cancer	MS-1-L	Nude	<12.5 mg/kg/day (Vandetanib)	Significant inhibition

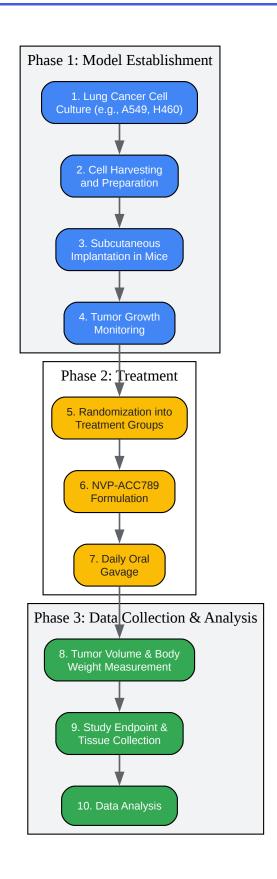
Efficacy data is based on studies with the analog Vatalanib (PTK787/ZK 222584) and the VEGFR inhibitor Vandetanib, and represents expected outcomes.[2][3]



Experimental Protocols

This section provides detailed methodologies for conducting a lung cancer xenograft study with NVP-ACC789.





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